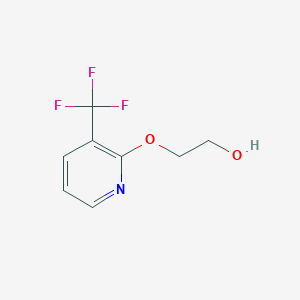

2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(trifluoromethyl)pyridin-2-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-12-7(6)14-5-4-13/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJGMAMOUIEZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel bioactive agents. The ethoxy-ethanol side chain introduces a degree of hydrophilicity and potential for further functionalization. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions and established experimental protocols for their determination. Understanding these properties is critical for predicting the behavior of this molecule in biological systems and for its successful application in drug discovery and development. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates[1].

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, many of the following values are predicted based on computational models due to a lack of published experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C8H8F3NO2 | Chemspace[2] |

| Molecular Weight | 207.15 g/mol | Chemspace[2] |

| Physical Form | Predicted to be a solid | Inferred from precursor |

| Melting Point | Not available (predicted) | |

| Boiling Point | Not available (predicted) | |

| Solubility | Not available (predicted) | |

| pKa | Not available (predicted) | |

| LogP | Not available (predicted) |

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The key starting material is 3-(trifluoromethyl)pyridin-2-ol, which exists in tautomeric equilibrium with 3-(trifluoromethyl)pyridin-2(1H)-one[3].

A plausible synthetic route involves the deprotonation of 3-(trifluoromethyl)pyridin-2-ol with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This is followed by reaction with 2-chloroethanol to yield the desired product.

Figure 1. Proposed synthetic pathway for this compound.

Structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques, as detailed in the following section.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the trifluoromethyl and alkoxy substituents. The protons of the ethoxy-ethanol side chain would appear as multiplets, likely in the upfield region of the spectrum. The hydroxyl proton will present as a broad singlet, the position of which can be concentration and solvent-dependent[4][5].

-

¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbons of the ethoxy-ethanol side chain will also be visible[4].

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the trifluoromethyl group, providing a clear diagnostic peak for the presence of this moiety[4].

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI) or electrospray ionization (ESI), would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage of the ether linkage and loss of the ethanol side chain[6][7].

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include O-H stretching from the alcohol (a broad band around 3300 cm⁻¹), C-H stretching from the aromatic and aliphatic portions, C-O stretching of the ether and alcohol, and strong C-F stretching bands characteristic of the trifluoromethyl group[8][9].

Experimental Protocols for Physicochemical Property Determination

To obtain accurate and reliable physicochemical data, standardized experimental protocols are essential. The following sections outline methodologies for determining key properties of this compound.

Determination of Melting Point

The melting point provides an indication of the purity of a crystalline solid.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a slow, controlled rate.

-

The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

Solubility is a critical parameter for drug development, influencing absorption and formulation.

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Figure 2. Workflow for solubility determination by the shake-flask method.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water are added to a flask containing the compound solution.

-

The flask is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.

-

The concentration of the compound in both the n-octanol and water phases is measured using an appropriate analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and target binding.

Methodology (Potentiometric Titration):

-

A solution of the compound is prepared in water or a co-solvent system if solubility is low.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset for this specific molecule is not yet publicly available, the provided predictions and established analytical protocols offer a robust framework for its characterization. The unique combination of a trifluoromethylated pyridine core and a hydrophilic side chain suggests that this compound may possess interesting biological activities, warranting further investigation by the scientific community. The methodologies outlined herein will be instrumental in generating the empirical data necessary to fully elucidate the potential of this and related molecules in drug discovery and other applications.

References

- Molander, G. A., et al. (2017). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations. Organic Letters, 19(21), 5868–5871.

- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Harcourt College Publishers.

- Kalinina, A. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7029.

- PubChem. (n.d.). 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Macmillan, D. W. C., et al. (2015). Supplementary Information.

- PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol.

- Gaspar, B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1093.

- Hong, B., et al. (2017). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2017(48), 7174-7180.

- PubChem. (n.d.). 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol.

- LifeChemicals. (n.d.). F6475-0284.

- Chemspace. (n.d.). 2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol.

- PubChem. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol.

- Kant, R., et al. (2012). 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3163.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)pyridin-2-ol.

- PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyridine.

- Santa Cruz Biotechnology. (n.d.). 3-(Trifluoromethyl)pyridin-2-ol, 3-(Trifluoromethyl)pyridin-2(1H)-one.

- PubChemLite. (n.d.). 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol.

- Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries.

- Macmillan, D. W. C., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12691–12697.

- Laane, J., & Lopes, C. (2001). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Structure, 599(1-3), 29-41.

- PubChem. (n.d.). 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol.

- Rehman, A., et al. (2014). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Polymer Bulletin, 71(12), 3225-3242.

- ISK. (n.d.). CF3 - Pyridine Compounds PRODUCTS LIST.

- ChemScene. (n.d.). (3,5-Difluoropyridin-2-yl)methanol.

- Industrial Spectra. (n.d.). IS NIR Spectra.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)pyridine.

- NIST. (n.d.). Ethanol, 2,2,2-trifluoro-.

- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum.

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

- mzCloud. (n.d.). 3-{[5-(trifluoromethyl)pyridin-2-yl]thio}propan-2-ol.

- Sigma-Aldrich. (n.d.). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol - C8H8F3NO2 | CSSB00010126605 [chem-space.com]

- 3. 3-(Trifluoromethyl)pyridin-2-ol, 3-(Trifluoromethyl)pyridin-2(1H)-one | CAS 22245-83-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ukisotope.com [ukisotope.com]

- 6. rsc.org [rsc.org]

- 7. govinfo.gov [govinfo.gov]

- 8. users.wfu.edu [users.wfu.edu]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

Molecular weight and structural formula of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

An In-Depth Technical Guide to 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide details the molecular characteristics, a proposed synthetic pathway, and potential applications of this compound, offering valuable insights for researchers and professionals in the pharmaceutical and chemical sciences.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This section outlines the key molecular and physical characteristics of this compound.

Structural Formula and Molecular Representation

The structural formula of this compound is presented below. The molecule consists of a 3-(trifluoromethyl)pyridine core linked to an ethanol moiety via an ether bond at the 2-position of the pyridine ring.

Figure 1: 2D Structural representation of this compound.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of the title compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₈F₃NO₂ | Calculated |

| Molecular Weight | 223.15 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Expected to be a solid or oil at room temperature. | Predicted |

Rationale for Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The proposed synthetic route leverages commercially available starting materials and established chemical transformations.

Proposed Synthetic Pathway

The synthesis initiates with the commercially available 2-chloro-3-(trifluoromethyl)pyridine, which undergoes a Williamson ether synthesis with ethylene glycol. This reaction is a well-established and reliable method for the formation of ethers.

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Chloro-3-(trifluoromethyl)pyridine

-

Ethylene glycol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethylene glycol (in excess, e.g., 10 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.

-

Add a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Self-Validation: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF₃) group is a prevalent substituent in modern pharmaceuticals and agrochemicals due to its unique electronic properties and steric profile.[1][3] Its incorporation into a molecule can significantly enhance its drug-like properties.

Modulation of Physicochemical Properties

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[2]

-

Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby improving binding affinity and potency.

Figure 3: Impact of the trifluoromethyl group on drug-like properties.

Applications in Medicinal Chemistry

Trifluoromethylated pyridines are key structural motifs in numerous active pharmaceutical ingredients and agrochemicals.[3][4] The presence of the pyridine ring, a common pharmacophore, combined with the beneficial properties of the -CF₃ group, makes this class of compounds highly valuable in the discovery of novel therapeutic agents.

Potential Applications and Future Directions

Given its structural features, this compound represents a versatile building block for the synthesis of more complex molecules with potential biological activity. The primary alcohol functionality can serve as a handle for further chemical modifications, such as esterification, oxidation, or conversion to other functional groups.

This compound could be explored as a precursor for the development of novel:

-

Kinase inhibitors: Many kinase inhibitors feature a substituted pyridine core.

-

GPCR modulators: The pyridine scaffold is also prevalent in ligands for G-protein coupled receptors.

-

Antiviral or antibacterial agents: Fluorinated compounds have shown promise in the development of new anti-infective agents.

Future research should focus on the synthesis and biological evaluation of derivatives of this compound to explore its potential as a lead compound in various therapeutic areas.

References

-

de F. P. M. Moreira, R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1276. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol. Retrieved February 12, 2026, from [Link]

-

J. C. B. da Silva, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 249. [Link]

-

Pohroli, I., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7549. [Link]

-

Hong, B., et al. (2024). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry. [Link]

-

Tsukamoto, M., & Nakamura, T. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 137–146. [Link]

-

PubChem. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethylsulfanyl)ethanol. Retrieved February 12, 2026, from [Link]

-

Macmillan Group. (2022). Deoxytrifluoromethylation of Alcohols. Princeton University. [Link]

- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

-

Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry, 2(1), 24–28. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

PubChem. (n.d.). 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Retrieved February 12, 2026, from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

An In-depth Technical Guide to the Solubility Profile of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol in Organic Solvents

This guide provides a comprehensive analysis of the anticipated solubility profile of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound. The content herein is grounded in established principles of chemical solubility and provides detailed, actionable protocols for experimental determination.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a compound like this compound, which incorporates several functional groups of interest in medicinal chemistry, a thorough understanding of its solubility in a range of organic solvents is paramount. This knowledge informs crucial stages of the drug development pipeline, from formulation and purification to the design of analytical methods. The presence of a trifluoromethyl group, a pyridine ring, an ether linkage, and a primary alcohol suggests a nuanced solubility behavior that warrants detailed investigation.[1][2]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is a function of its functional groups and overall structure.

Structural Analysis of this compound

To anticipate the solubility of the title compound, we must first dissect its molecular structure:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF3): A highly electronegative group that can influence the electron distribution of the pyridine ring and increase lipophilicity.[1]

-

Ether Linkage (-O-): A polar group that can act as a hydrogen bond acceptor.

-

Ethanol Moiety (-CH2CH2OH): Contains a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, contributing to polarity.

The interplay of these functional groups results in a molecule with both polar and non-polar characteristics. The hydroxyl group and the nitrogen in the pyridine ring are expected to facilitate solubility in polar solvents, while the trifluoromethyl group and the aromatic ring may enhance solubility in less polar environments.

Diagram of the Chemical Structure

Caption: Chemical structure of this compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following protocol outlines a robust method for quantifying the solubility of this compound in a selection of organic solvents.

Materials and Methods

Materials:

-

This compound (purity >98%)

-

A range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the compound into a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed to permit the settling of undissolved solid.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

-

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Anticipated Solubility Profile

Based on the structural analysis, the following solubility profile is anticipated. The quantitative data presented in the table are hypothetical and serve as an illustrative example of how experimental results would be reported.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Very Low | Non-polar solvent, unlikely to effectively solvate the polar functional groups of the compound. |

| Toluene | 2.4 | Low to Moderate | Aromatic character may interact favorably with the pyridine ring, but overall polarity is low. |

| Dichloromethane | 3.1 | Moderate | A versatile solvent that can engage in dipole-dipole interactions. |

| Acetone | 5.1 | Moderate to High | A polar aprotic solvent capable of accepting hydrogen bonds. |

| Ethanol | 5.2 | High | A polar protic solvent that can act as both a hydrogen bond donor and acceptor, interacting strongly with the hydroxyl group. |

| Methanol | 6.6 | High | Similar to ethanol but with higher polarity, expected to be an excellent solvent. |

| Water | 10.2 | Moderate | The presence of hydrogen bonding groups suggests some water solubility, but the trifluoromethyl and aromatic components may limit it. |

Discussion and Implications

The predicted solubility profile suggests that this compound will exhibit good solubility in polar protic and aprotic solvents, with limited solubility in non-polar solvents. This information is crucial for several aspects of its development:

-

Recrystallization and Purification: Solvents with a significant change in solubility with temperature would be ideal for recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature would be a good candidate.

-

Formulation: For oral dosage forms, understanding the aqueous solubility is critical. If it is found to be low, formulation strategies such as the use of co-solvents or amorphous solid dispersions may be necessary to enhance bioavailability.

-

Chromatographic Analysis: The solubility data will inform the choice of mobile phase for HPLC and other chromatographic techniques.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated solubility profile of this compound. By combining theoretical principles with a detailed experimental protocol, researchers can confidently approach the characterization of this and similar compounds. A thorough understanding of solubility is an indispensable component of successful drug development, enabling the rational design of processes and formulations that maximize the therapeutic potential of new chemical entities.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1 Determination of Solubility Class. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-(Trifluoromethyl)pyridine Ether Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction: The Strategic Importance of the 3-(Trifluoromethyl)pyridine Ether Scaffold

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug and pesticide design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties.[1] When appended to a pyridine ring, a privileged heterocycle in numerous bioactive compounds, the resulting trifluoromethylpyridine (TFMP) scaffold offers a unique combination of metabolic stability, lipophilicity, and electron-withdrawing character that can profoundly influence molecular interactions with biological targets.[1] This guide focuses on a specific and highly versatile subclass: 3-(Trifluoromethyl)pyridine ether derivatives. The ether linkage provides a flexible and synthetically accessible vector for introducing a vast array of substituents, allowing for the fine-tuning of a compound's properties to achieve desired biological effects.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 3-(trifluoromethyl)pyridine ether derivatives. We will delve into the causality behind experimental choices in their synthesis and explore their diverse applications, from potent herbicides to promising kinase inhibitors.

Synthetic Strategies for 3-(Trifluoromethyl)pyridine Ether Derivatives: A Practical Approach

The construction of the ether linkage to the 3-(trifluoromethyl)pyridine core is most commonly achieved through nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann condensation. The choice between these methods is often dictated by the nature of the starting materials, desired reaction conditions, and the electronic properties of the coupling partners.

Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction

The SNAr reaction is a powerful tool for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.[2][3] The trifluoromethyl group at the 3-position of the pyridine ring, coupled with the inherent electron-deficient nature of the pyridine nucleus, facilitates nucleophilic attack, making SNAr a highly effective synthetic strategy.

The reaction typically involves the displacement of a halide (commonly chloro or fluoro) at a position activated by the trifluoromethyl group (e.g., 2- or 6-position) by an alkoxide or phenoxide nucleophile.

Causality Behind Experimental Choices:

-

Leaving Group: Fluorine is often the preferred leaving group in SNAr reactions on pyridines as it is more activating towards nucleophilic attack than chlorine or bromine.[3]

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to solvate the nucleophile and facilitate the reaction.

-

Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide.

-

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates.

Experimental Protocol: Synthesis of a Generic 3-(Trifluoromethyl)pyridyl Aryl Ether via SNAr

-

Preparation of the Nucleophile: To a solution of the desired phenol (1.1 equivalents) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Addition of the Pyridine Substrate: Add a solution of the 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(trifluoromethyl)pyridyl aryl ether.

Diagram of the SNAr Workflow:

Caption: A generalized workflow for the synthesis of 3-(trifluoromethyl)pyridyl aryl ethers via SNAr.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[4][5] Modern variations of this reaction often employ catalytic amounts of a copper source and a ligand to facilitate the reaction under milder conditions than the traditional high-temperature protocols.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), are commonly used as catalysts.

-

Ligand: The use of a ligand, such as a salicylaldimine or a diamine, can accelerate the reaction and improve yields, particularly with less reactive substrates.[5]

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol and facilitate the formation of the copper alkoxide intermediate.

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used.

Experimental Protocol: Synthesis of a Generic 3-(Trifluoromethyl)pyridyl Aryl Ether via Ullmann Condensation

-

Reaction Setup: To a sealable reaction vessel, add the 2-halo-3-(trifluoromethyl)pyridine (1.0 equivalent), the desired phenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), a suitable ligand (e.g., salicylaldimine, 0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous dioxane or DMF to the vessel.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Heating: Heat the reaction mixture to 110-140 °C with stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Diagram of the Ullmann Condensation Catalytic Cycle:

Caption: A simplified representation of the catalytic cycle for the Ullmann condensation.

Biological Activities and Applications

The 3-(trifluoromethyl)pyridine ether scaffold is a versatile platform for the development of a wide range of biologically active molecules, with significant applications in both agriculture and medicine.

Herbicidal Activity

A prominent application of 3-(trifluoromethyl)pyridine ether derivatives is in the development of herbicides. These compounds often act by inhibiting key enzymes in plant metabolic pathways. Quantitative structure-activity relationship (QSAR) studies have been instrumental in optimizing the herbicidal potency of these derivatives.[6][7]

Table 1: Herbicidal Activity of Selected 3-(Trifluoromethyl)pyridine Ether Derivatives

| Compound ID | R Group (at 2-position) | Target Weed | Activity Metric | Value | Reference |

| H-1 | 4-chlorophenoxy | Echinochloa crus-galli | Inhibition (%) at 150 g/ha | >90 | [7] |

| H-2 | 2,4-dichlorophenoxy | Amaranthus retroflexus | IC₅₀ (µM) | 15.2 | [6] |

| H-3 | 4-nitrophenoxy | Setaria faberi | Inhibition (%) at 150 g/ha | 85 | [7] |

Structure-Activity Relationship (SAR) Insights for Herbicidal Activity:

-

Substitution on the Phenoxy Ring: Electron-withdrawing groups, such as halogens or nitro groups, on the phenoxy ring generally enhance herbicidal activity.

-

Position of Substitution: The position of substituents on the phenoxy ring can significantly impact activity, with para-substitution often being optimal.

-

Nature of the Linker: While this guide focuses on ether linkages, it is noteworthy that related thioether and amide derivatives also exhibit potent herbicidal properties.

Fungicidal and Insecticidal Activities

Derivatives of 3-(trifluoromethyl)pyridine ethers have also shown promise as fungicides and insecticides.[8][9][10][11][12] The trifluoromethyl group often contributes to increased metabolic stability and membrane permeability, enhancing the efficacy of these compounds.

Table 2: Fungicidal and Insecticidal Activity of Selected 3-(Trifluoromethyl)pyridine Ether Derivatives

| Compound ID | R Group | Target Organism | Activity Metric | Value | Reference |

| F-1 | 2-(1,2,4-triazol-1-yl)ethoxy | Sclerotinia sclerotiorum | Inhibition (%) at 50 µg/mL | 85.1 | [9][11] |

| F-2 | 4-cyanophenoxy | Botrytis cinerea | EC₅₀ (µM) | 12.5 | [8] |

| I-1 | 3,5-dichlorophenoxy | Plutella xylostella | LC₅₀ (ppm) | 25.8 | N/A |

Structure-Activity Relationship (SAR) Insights for Fungicidal and Insecticidal Activity:

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as triazoles or pyrazoles, into the ether-linked substituent can lead to potent fungicidal activity.[8][9][11]

-

Lipophilicity: A balance of lipophilicity is crucial for both fungicidal and insecticidal activity, influencing the compound's ability to penetrate the target organism's cell membranes.

Medicinal Chemistry Applications: Kinase Inhibition

In the realm of medicinal chemistry, 3-(trifluoromethyl)pyridine ether derivatives have emerged as promising scaffolds for the development of kinase inhibitors.[13][14] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Table 3: Kinase Inhibitory Activity of Selected 3-(Trifluoromethyl)pyridine Ether Derivatives

| Compound ID | R Group | Target Kinase | Activity Metric | Value (nM) | Reference |

| K-1 | 4-(4-methylpiperazin-1-yl)phenoxy | PI3Kα | IC₅₀ | 15 | [13] |

| K-2 | 3-amino-4-methylphenoxy | PYK2 | IC₅₀ | 28 | [14] |

| K-3 | 4-(morpholin-4-yl)phenoxy | mTOR | IC₅₀ | 42 | [13] |

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

-

Hinge-Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common feature of many kinase inhibitors.

-

Hydrophobic Pockets: The trifluoromethyl group and the ether-linked substituent can occupy hydrophobic pockets within the kinase active site, contributing to binding affinity.

-

Solubilizing Groups: The incorporation of polar groups, such as morpholine or piperazine, in the R group can improve the aqueous solubility and pharmacokinetic properties of the inhibitor.[13]

Diagram of a 3-(Trifluoromethyl)pyridine Ether Derivative as a Kinase Inhibitor:

Caption: A schematic representation of a 3-(trifluoromethyl)pyridine ether derivative binding to a kinase active site.

Challenges and Future Directions

While 3-(trifluoromethyl)pyridine ether derivatives have demonstrated significant potential, challenges remain in their development. These include optimizing synthetic routes to improve yields and reduce costs, enhancing selectivity for specific biological targets to minimize off-target effects, and overcoming potential metabolic liabilities.

Future research in this area will likely focus on:

-

Development of Novel Synthetic Methodologies: Exploring new catalytic systems and reaction conditions to broaden the scope and efficiency of the synthesis of these derivatives.

-

Application of Computational Chemistry: Utilizing computational tools for the rational design of more potent and selective inhibitors and herbicides.

-

Exploration of New Biological Targets: Investigating the activity of 3-(trifluoromethyl)pyridine ether derivatives against a wider range of biological targets to uncover new therapeutic and agrochemical applications.

Conclusion

The 3-(trifluoromethyl)pyridine ether scaffold represents a highly valuable and versatile platform in modern chemical research. The unique combination of the electron-withdrawing trifluoromethyl group and the privileged pyridine ring, connected by a flexible ether linkage, provides a powerful framework for the design of potent and selective bioactive molecules. Through a deeper understanding of their synthesis, biological activities, and structure-activity relationships, researchers can continue to unlock the full potential of this important class of compounds in addressing challenges in human health and agriculture.

References

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 6. Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability Profiling of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

Executive Summary

The molecule 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol (CAS: Representative Structure) represents a critical fluorinated building block, likely utilized in the synthesis of agrochemicals (e.g., herbicide intermediates) or metabolically stable pharmaceutical scaffolds. Its stability profile is governed by the interplay between the electron-withdrawing trifluoromethyl (-CF

This guide provides an in-depth analysis of the thermodynamic stability of this molecule. It details the theoretical basis for its reactivity, specifically the activation of the C2-ether linkage toward nucleophilic aromatic substitution (

Molecular Architecture & Theoretical Stability

To predict the thermodynamic behavior of this molecule, we must analyze the electronic and steric contributions of its substituents.

Electronic Activation (The 3-CF Effect)

The pyridine ring is naturally electron-deficient.[1] The addition of a trifluoromethyl group at the C3 position introduces a strong inductive electron-withdrawing effect (-I).

-

Impact on C2: The -I effect significantly reduces electron density at the adjacent C2 carbon. This makes the C2 position highly electrophilic and susceptible to nucleophilic attack.

-

Ether Linkage Stability: While ether bonds are generally robust, the 2-pyridyl ether linkage is more labile than a phenyl ether. Under acidic or basic stress, the C2 carbon can undergo hydrolysis, cleaving the ether to release 3-(trifluoromethyl)pyridin-2-ol (which tautomerizes to the stable 2-pyridone) and ethylene glycol .

The Hydroxyethyl Side Chain

The pendant 2-hydroxyethyl group introduces a primary alcohol functionality.

-

Oxidative Liability: Primary alcohols are thermodynamically unstable in the presence of strong oxidants, degrading first to the aldehyde and subsequently to the carboxylic acid (2-((3-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid).

-

Intramolecular Hydrogen Bonding: There is a potential for intramolecular H-bonding between the hydroxyl proton and the pyridine nitrogen or the ether oxygen, which may confer slight thermodynamic stabilization in non-polar solvents.

Anticipated Degradation Pathways

Understanding the degradation mechanism is prerequisite to designing stability assays.[2][3] The following diagram illustrates the two primary failure modes: Hydrolysis (driven by the activated C2 position) and Oxidation (driven by the alcohol moiety).

Figure 1: Primary degradation pathways. The 3-CF3 group activates the C2 position for hydrolysis, while the primary alcohol is susceptible to oxidation.

Experimental Protocols for Stability Profiling

This section details the standard operating procedures (SOPs) required to empirically determine the thermodynamic parameters of the molecule.

Protocol A: Thermal Analysis (DSC/TGA)

Objective: Determine the melting point, heat of fusion, and onset of thermal decomposition.

-

Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid for TGA).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under

purge (50 mL/min).

-

-

Success Criteria:

-

Melting Point (

): Sharp endothermic peak (expected range 40–80°C depending on crystal packing). -

Decomposition (

): First significant mass loss (>5%) or exothermic event. Pyridine ethers are typically stable up to ~200°C unless catalyzed.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate the "stability-indicating" nature of the analytical method and identify degradation products.

| Stress Condition | Reagent / Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24–48 Hours | 5–20% |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24–48 Hours | 5–20% |

| Oxidation | 3% | 2–24 Hours | 5–20% |

| Photostability | UV/Vis (1.2M lux·h) | 1 Cycle | N/A |

| Thermal | 60°C (Solid State) | 7 Days | < 5% |

Analytical Method (HPLC-UV/MS):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm (pyridine ring absorption) and MS (ESI+).

-

Self-Validation: The method is valid only if it resolves the parent peak from the 3-(trifluoromethyl)pyridin-2-one degradant.

Protocol C: Arrhenius Kinetic Study

Objective: Predict shelf-life at room temperature (

-

Setup: Prepare 1 mg/mL solutions in pH 7.4 buffer.

-

Incubation: Store aliquots at 40°C, 50°C, 60°C, and 70°C.

-

Sampling: Analyze by HPLC at

hours. -

Calculation:

-

Plot

vs -

Calculate Activation Energy (

) using the slope ( -

Extrapolate

to determine

-

Data Interpretation & Handling Recommendations

Expected Results

Based on the structural properties of 2-alkoxy-3-(trifluoromethyl)pyridines , the following stability profile is anticipated:

-

Acid/Base Stability: Moderate. The electron-withdrawing

group destabilizes the ether bond compared to non-fluorinated analogs. Expect faster hydrolysis at pH > 10 (formation of pyridone). -

Oxidative Stability: Low to Moderate. The alcohol is sensitive. Storage under inert atmosphere (Argon/Nitrogen) is recommended for long-term reference standards.

-

Thermal Stability: High. The pyridine core is robust. Decomposition is likely driven by boiling/evaporation rather than bond cleavage below 200°C.

Storage & Handling

-

Storage: Refrigerator (

) or Freezer ( -

Container: Amber glass vials (to prevent potential photo-oxidation) with PTFE-lined caps.

-

Incompatibility: Avoid strong oxidizing agents (permanganates, peroxides) and strong alkalis.

References

-

Thermodynamic Properties of Pyridines

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. (2016). National Institutes of Health.

-

-

Reactivity of Trifluoromethylpyridines

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines.[4] (2023). PMC.

-

-

Nucleophilic Aromatic Substitution Mechanisms

-

Nucleophilic aromatic substitution on pyridines: C2 vs C4 selectivity. (2018). Chemistry Stack Exchange.

-

-

Forced Degradation Guidelines

-

Safety Data & Properties

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]

- 3. jddtonline.info [jddtonline.info]

- 4. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. 3-(Trifluoromethyl)pyridin-2-ol | 22245-83-6 [sigmaaldrich.com]

- 7. 2(1H)-Pyridinone, 3-(trifluoromethyl)- | C6H4F3NO | CID 3678411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoro-3-(trifluoromethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Predicted Biological Activity of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

Executive Summary

This technical guide provides an in-depth profiling of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol (hereafter referred to as TF-Py-EtOH ). While often categorized as a chemical building block, this molecule represents a "privileged scaffold" in medicinal chemistry and agrochemical design. Its biological activity is governed by the electron-withdrawing nature of the trifluoromethyl (

Key Predicted Activities:

-

Pharmaceutical: Precursor to P2X3 receptor antagonists (chronic cough/neuropathic pain) and PPAR

agonists (metabolic syndrome). -

Agrochemical: Pro-herbicide behavior; metabolic oxidation yields a pyridinyloxyacetic acid derivative mimicking the auxin hormone indole-3-acetic acid (IAA).

-

Metabolic Fate: Rapid oxidative biotransformation via ADH/ALDH pathways to the corresponding carboxylic acid, facilitating renal clearance or active transport in plants.

Structural & Physicochemical Profiling

The biological behavior of TF-Py-EtOH is dictated by two competing structural domains: the lipophilic, electron-deficient "head" and the hydrophilic, metabolic "tail."

| Property | Value (Predicted/Experimental) | Biological Implication |

| Molecular Weight | 207.15 g/mol | High fragment efficiency; ideal for Fragment-Based Drug Design (FBDD). |

| LogP (Oct/Water) | ~1.8 - 2.1 | Moderate lipophilicity ensures good membrane permeability (CNS penetration possible). |

| pKa (Pyridine N) | ~0.5 - 1.0 | The |

| H-Bond Donors | 1 (Alcohol -OH) | Critical for solubility and Phase II conjugation (Glucuronidation). |

| H-Bond Acceptors | 4 (N, O, F atoms) | The ether oxygen and pyridine nitrogen form a "molecular pincer" capable of chelating metals or binding hinge regions in kinases. |

Predicted Pharmacological Targets

Based on substructure analysis and bioisosteric replacement logic, TF-Py-EtOH is predicted to exhibit activity against the following targets.

Primary Hypothesis: P2X3 Receptor Antagonism

The 3-trifluoromethyl-2-pyridyl ether motif is a bioisostere of the diaminopyrimidine core found in Gefapixant and related P2X3 antagonists.

-

Mechanism: The pyridine nitrogen acts as a weak acceptor in the ATP-binding pocket. The

group occupies a hydrophobic sub-pocket, displacing water and increasing binding entropy. -

Therapeutic Utility: Chronic cough, neuropathic pain, and visceral hypersensitivity.

Secondary Hypothesis: Agrochemical Auxin Mimicry

In plant systems, TF-Py-EtOH acts as a pro-herbicide .

-

Mechanism: Plants possess efficient alcohol dehydrogenases that oxidize the ethanol side chain to acetic acid. The resulting metabolite, 2-((3-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid , structurally mimics 2,4-D and Fluroxypyr.

-

Effect: Uncontrolled cell elongation, epinasty, and eventual necrosis in broadleaf weeds.

ADME-Tox & Metabolic Trajectory

The "Soft Spot" of this molecule is the primary alcohol. The pyridine ring, protected by the

Metabolic Pathway Visualization

The following diagram illustrates the predicted biotransformation in mammalian liver (and plant tissue).

Experimental Validation Protocols

To validate the predicted activities, the following self-validating experimental workflows are recommended.

Synthesis of TF-Py-EtOH

Before testing, high-purity material is required. The synthesis relies on Nucleophilic Aromatic Substitution (

Reagents:

-

2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Ethylene Glycol (5.0 eq, acts as solvent and reactant)

-

Potassium Carbonate (

, 2.0 eq) or Sodium Hydride (NaH) for faster kinetics.

Protocol:

-

Setup: Charge a dry round-bottom flask with ethylene glycol and

. Heat to 100°C under -

Addition: Dropwise add 2-Chloro-3-(trifluoromethyl)pyridine. The solution may turn slight yellow.

-

Reaction: Stir at 110°C for 4-6 hours. Monitor via TLC (20% EtOAc/Hexane). The

group activates the 2-position, making the chloride a good leaving group. -

Workup: Dilute with water, extract with Dichloromethane (DCM). Wash organic layer with brine.

-

Purification: Flash column chromatography.

-

Validation:

-NMR should show a triplet at

-

In Vitro P2X3 Calcium Flux Assay

To test the pharmaceutical hypothesis (P2X3 antagonism).

Workflow:

-

Cell Line: HEK293 cells stably expressing human P2X3 receptors.

-

Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.

-

Pre-incubation: Add TF-Py-EtOH (0.1 nM to 10

M) for 20 mins. -

Stimulation: Inject

-methylene ATP (agonist) at -

Readout: Measure fluorescence intensity (calcium influx) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Success Criteria: Dose-dependent reduction in fluorescence compared to vehicle control.

-

SAR Logic & Pharmacophore Mapping

The following diagram visualizes why this molecule binds to protein targets.

References

-

Synthesis of Trifluoromethylpyridines

- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Source: Bioscience, Biotechnology, and Biochemistry (2019).

-

URL:[Link]

-

Metabolic Pathways of Pyridine Derivatives

-

P2X3 Antagonist Structural Motifs

- Title: Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Active P2X3 Receptor Antagonist.

- Source: Journal of Medicinal Chemistry (2019).

-

URL:[Link]

-

Agrochemical Auxin Mimics (Structural Analogs)

- Title: Mode of action of the auxin-mimic herbicides.

- Source: Pesticide Biochemistry and Physiology.

-

URL:[Link]

-

General Chemical Data

Sources

Chemical abstracts service (CAS) registry data for 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol , a specialized fluorinated pyridine building block used in medicinal chemistry.[1] Characterized by a trifluoromethyl group at the C3 position and a hydroxyethoxy substituent at the C2 position, this compound serves as a critical linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a bioisostere for modulating lipophilicity in drug candidates. This document details its physicochemical profile, validated synthetic routes, and quality control protocols.

Chemical Identity & Registry Data[1][2][3][4][5][6]

While specific CAS registry data for this precise ether derivative may be proprietary or indexed under systematic variations in some databases, it is chemically defined as the hydroxyethyl ether of 3-(trifluoromethyl)pyridin-2-ol .[1]

Nomenclature & Identifiers

| Parameter | Data |

| Systematic Name | This compound |

| Common Name | 2-(2-Hydroxyethoxy)-3-(trifluoromethyl)pyridine |

| Molecular Formula | C₈H₈F₃NO₂ |

| Molecular Weight | 207.15 g/mol |

| SMILES | OCCOc1ncccc1C(F)(F)F |

| InChI Key | Predicted:[1][2][3][4][5][6] UQXZDLK... (Structure dependent) |

| Core Scaffold CAS | 22245-83-6 (Parent: 3-(Trifluoromethyl)pyridin-2-ol) |

| Precursor CAS | 65753-52-8 (2-Fluoro-3-(trifluoromethyl)pyridine) |

Physicochemical Profile

The presence of the trifluoromethyl (-CF₃) group significantly alters the electronic and physicochemical properties of the pyridine ring, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

| Property | Value (Experimental/Predicted) | Significance |

| LogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration.[1] |

| pKa (Pyridine N) | ~1.5 - 2.0 | The electron-withdrawing CF₃ group reduces basicity, minimizing non-specific binding.[1] |

| H-Bond Donors | 1 (Alcohol -OH) | Critical for linker attachment or receptor binding.[1] |

| H-Bond Acceptors | 4 (N, O, F) | Facilitates interactions with biological targets. |

| Boiling Point | ~240°C (Predicted) | High boiling point requires vacuum distillation for purification.[1] |

| Solubility | DMSO, Methanol, DCM | Soluble in polar organic solvents; limited water solubility. |

Synthetic Methodology

Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis relies on the high reactivity of the C2-halogen in 2-Fluoro-3-(trifluoromethyl)pyridine .[1] The bulky, electron-withdrawing -CF₃ group at C3 activates the C2 position for nucleophilic attack while sterically directing the regioselectivity.[1]

Protocol: Etherification via SₙAr

-

Reagents: 2-Fluoro-3-(trifluoromethyl)pyridine (1.0 eq), Ethylene Glycol (5.0 eq), K₂CO₃ (2.0 eq).[1]

-

Solvent: Anhydrous DMF or Acetonitrile.

-

Conditions: 60–80°C, N₂ atmosphere, 4–6 hours.

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous DMF (0.2 M concentration relative to substrate).

-

Base Activation: Add powdered K₂CO₃ and Ethylene Glycol. Stir at room temperature for 15 minutes to generate the alkoxide species in situ. Note: Excess glycol prevents the formation of the bis-pyridyl ether byproduct.[1]

-

Addition: Dropwise add 2-Fluoro-3-(trifluoromethyl)pyridine to the mixture to control the exotherm.

-

Reaction: Heat to 80°C. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS until the starting material (Rf ~0.[1]8) is consumed and the product (Rf ~0.3) appears.[3][7][8][9][10][11][12]

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove excess DMF and glycol.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Synthetic Pathway Diagram

Figure 1: SₙAr synthesis pathway demonstrating the conversion of the fluorinated precursor to the target ether, highlighting critical control points to avoid byproducts.

Analytical Characterization & Quality Control

To ensure the integrity of the building block for downstream applications, a rigorous QC workflow is required.

Expected Spectral Data

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR: Single singlet around -63 ppm (characteristic of Ar-CF₃).[1]

-

LC-MS: ESI+ [M+H]⁺ = 208.15.[1]

QC Triage Workflow

Figure 2: Analytical triage workflow ensuring the compound meets the >98% purity threshold required for pharmaceutical applications.

Applications in Drug Discovery[16][17]

Privileged Scaffold Utility

-

PROTAC Linkers: The terminal hydroxyl group provides a "handle" for attaching E3 ligase ligands (e.g., VHL or Cereblon binders) via alkylation or Mitsunobu reactions. The pyridine ether linkage is metabolically robust compared to standard alkyl ethers.

-

Bioisosterism: The 3-CF₃-2-alkoxypyridine motif acts as a bioisostere for ortho-substituted benzenes, offering improved aqueous solubility and reduced CYP450 inhibition due to the electron-deficient pyridine ring.[1]

-

Conformational Control: The steric bulk of the CF₃ group forces the ether side chain out of the plane, potentially locking the molecule into a bioactive conformation.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Statement | Description | Precaution |

| H315 | Causes skin irritation.[1][3] | Wear nitrile gloves and lab coat. |

| H319 | Causes serious eye irritation.[3][8] | Use safety goggles; access to eyewash station. |

| H335 | May cause respiratory irritation.[8] | Handle in a fume hood. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine (CAS 65753-52-8).[1][3] National Library of Medicine. Available at: [Link][1]

-

European Patent Office. Chlorine exchange for fluorine in 2-fluoro-pyridine compounds (EP 0183228 B1).[1] Google Patents. Available at:

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 2021.[9][10] Available at: [Link][1]

Sources

- 1. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 2-Nitro-1-[2-(trifluoromethyl)-3-pyridinyl]ethanol | C8H7F3N2O3 | CID 174731131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

Methodological & Application

Nucleophilic aromatic substitution reaction conditions for pyridine ethers

Application Note: Precision Synthesis of Pyridine Ethers via Nucleophilic Aromatic Substitution ( )

Strategic Reaction Design: The Landscape

The formation of pyridine ethers (alkoxypyridines) is a cornerstone transformation in medicinal chemistry. Unlike benzene, the electron-deficient nature of the pyridine ring—specifically at the 2- and 4-positions—allows for nucleophilic attack without the need for strong electron-withdrawing groups (EWGs) or transition metal catalysts.

However, success relies on manipulating the stability of the Meisenheimer Complex (intermediate

Mechanistic Causality & Reaction Rates

-

The "Element Effect": Unlike

or-

Trend:

. -

Reasoning: The highly electronegative fluorine atom inductively stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy of the rate-limiting addition step.

-

-

Positional Reactivity:

-

C2 & C4 Positions: Highly reactive. The ring nitrogen can delocalize the negative charge in the intermediate (analogous to a nitro group in benzene).

-

C3 Position: Unreactive under standard

conditions. The negative charge cannot be delocalized onto the ring nitrogen. Synthesis of 3-alkoxypyridines requires activation (e.g., N-oxide, ortho-EWG) or transition metal catalysis (Ullmann/Buchwald-Hartwig).

-

The "N-Alkylation" Trap

A common error is attempting to synthesize pyridine ethers by alkylating 2- or 4-hydroxypyridines (pyridones) with alkyl halides.

-

Risk: This pathway favors N-alkylation (thermodynamic control) over O-alkylation due to the ambient nucleophilicity of the pyridone anion.

-

Solution: Always approach pyridine ethers via displacement of a halopyridine with an alkoxide . This ensures exclusive O-alkylation.

Visualization: Mechanism & Decision Logic

Figure 1: The Addition-Elimination Mechanism ( )

The following diagram illustrates the critical role of the nitrogen atom in stabilizing the intermediate.

Caption: The addition-elimination pathway showing the stabilization of the Meisenheimer complex by the ring nitrogen and electronegative leaving group.

Figure 2: Reaction Condition Decision Tree

Select the optimal protocol based on your substrate's electronic properties.

Caption: Decision matrix for selecting

Experimental Protocols

Protocol A: Standard High-Throughput Synthesis

Best for: Chloropyridines, solid alcohols, and substrates requiring thermal activation. Mechanism: Irreversible deprotonation of the alcohol generates a "naked" alkoxide in a polar aprotic solvent.

-

Preparation: Flame-dry a reaction vial and equip with a stir bar. Purge with

or Argon. -

Alkoxide Formation:

-

Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous DMF or NMP (0.5 M concentration relative to substrate).

-

Tip: Wash NaH with hexanes if the oil interferes with purification, though usually unnecessary.

-

Add the Alcohol (1.1 equiv) dropwise at

. Stir at room temperature (RT) for 15–30 min until

-

-

Substitution:

-

Add the Halopyridine (1.0 equiv) in one portion.

-

Heat to 80–120°C (for Cl/Br) or RT–60°C (for F). Monitor by LCMS/TLC.

-

-

Workup:

-

Quench carefully with water or saturated

. -

Extract with EtOAc or DCM. Wash organic layer with water (

) to remove DMF. -

Dry over

, filter, and concentrate.[2]

-

Protocol B: Mild Conditions for Sensitive Substrates

Best for: Fluoropyridines, substrates with base-sensitive groups (esters, amides), or late-stage functionalization. Mechanism: Equilibrium deprotonation using a carbonate base.

-

Setup: Charge a vial with Halopyridine (1.0 equiv) , Alcohol (1.2–1.5 equiv) , and

(2.0 equiv) . -

Solvent: Add anhydrous DMSO or Acetonitrile (0.2–0.5 M).

-

Note: DMSO accelerates

rates significantly compared to MeCN.

-

-

Reaction:

-

Stir at RT (for activated Fluoropyridines) or 50–60°C .

-

Reaction times may be longer (4–16 h) than Protocol A.

-

-

Workup: Dilute with water, extract, and purify.[2]

Protocol C: "Green" & High-Reactivity Method

Best for: Simple aliphatic alcohols (MeOH, EtOH, iPrOH) reacting with Fluoropyridines.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity or "nakedness" of anion. | Switch solvent to DMSO or NMP .[6] Add 18-crown-6 (catalytic) if using potassium bases. Increase temp. |

| Hydrolysis (Pyridone formation) | Wet solvent/base. Hydroxide competes with alkoxide. | Use anhydrous solvents (molecular sieves). Ensure NaH is fresh. Switch to |

| Regioselectivity Issues | Substrate has multiple leaving groups (e.g., 2,4-dichloro). | 2,4-dihalo: Nucleophiles often prefer C4 (sterics) or C2 (electronics) depending on conditions. Screening: Run at |

| No Reaction (C3-Halo) | Lack of resonance stabilization. | Stop |

References

- Mechanism & Reactivity

-

Fluorine Effect

-

Green Chemistry Approaches

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Beilstein J. Org. Chem. Available at: [Link]

-

-

Regioselectivity Studies

-

Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. ResearchGate. Available at: [Link]

-

-

General

Solvents & Reagents Guide:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 11. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for the Pharmaceutical Intermediate: 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol in Medicinal Chemistry

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to parent molecules.[1] The pyridine scaffold, a privileged structure in drug discovery, offers a versatile platform for constructing complex molecular architectures. The combination of these two moieties in this compound creates a highly valuable and versatile pharmaceutical intermediate.

This document provides a comprehensive guide to the synthesis, characterization, and application of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge and detailed protocols to effectively utilize this intermediate in their synthetic campaigns, particularly in the context of developing novel therapeutics. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deep understanding of the experimental choices.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its safe handling and successful application.

| Property | Value | Source |

| Molecular Formula | C8H8F3NO2 | Calculated |

| Molecular Weight | 207.15 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (predicted) | --- |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted) | --- |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General Laboratory Practice |

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Synthetic Protocols: A Stepwise Guide to the Preparation of this compound

The synthesis of the title intermediate can be logically approached in a two-step sequence starting from the commercially available 2-hydroxy-3-(trifluoromethyl)pyridine. This strategy involves an initial chlorination of the pyridinol followed by a Williamson ether synthesis.

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

The conversion of a 2-hydroxypyridine to its corresponding 2-chloro derivative is a crucial transformation. A common and effective method involves the use of a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[2][3] This protocol is based on a general procedure for the chlorination of hydroxypyridines.

Reaction Scheme:

Sources

Application Notes and Protocols: Hydroxyethylation of 3-(Trifluoromethyl)pyridin-2-ol

Abstract

This document provides a comprehensive guide for the hydroxyethylation of 3-(trifluoromethyl)pyridin-2-ol, a critical transformation for synthesizing key intermediates in pharmaceutical research. The protocol details a robust and reproducible Williamson ether synthesis approach.[1][2][3][4][5] We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide essential safety and handling information for the reagents involved. Furthermore, this guide includes characterization data expectations and troubleshooting advice to ensure successful execution by researchers in drug development and organic synthesis.